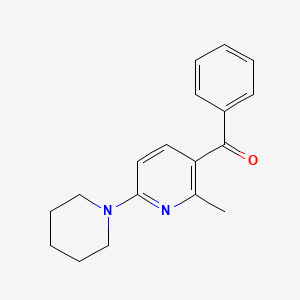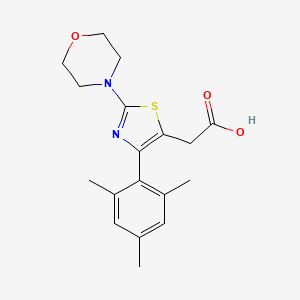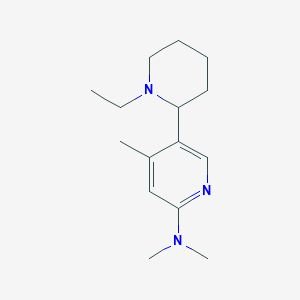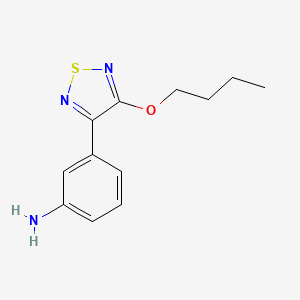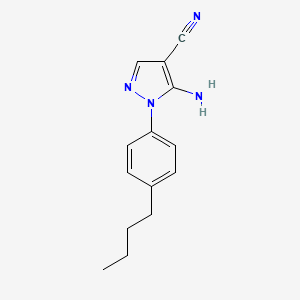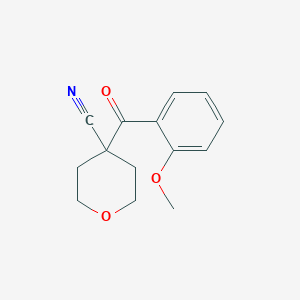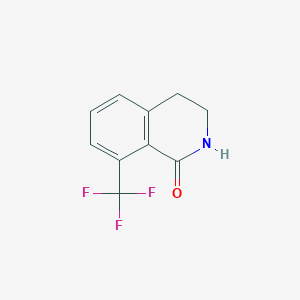
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound that belongs to the class of trifluoromethylated isoquinolines. These compounds are known for their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is particularly notable for its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of isoquinoline derivatives using reagents such as (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature . This method is applicable to both aliphatic and aromatic isoquinoline derivatives and exhibits wide functional group compatibility.
Industrial Production Methods
Industrial production of trifluoromethylated compounds often involves large-scale trifluoromethylation reactions using specialized equipment and conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.
化学反応の分析
Types of Reactions
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
科学的研究の応用
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
作用機序
The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group but differ in their aromatic frameworks.
Trifluoromethylated Ketones: These compounds have a carbonyl group in place of the isoquinoline structure.
Trifluoromethylated Alkenes: These compounds contain a double bond instead of the isoquinoline ring.
Uniqueness
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its isoquinoline framework combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
特性
分子式 |
C10H8F3NO |
|---|---|
分子量 |
215.17 g/mol |
IUPAC名 |
8-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-4-5-14-9(15)8(6)7/h1-3H,4-5H2,(H,14,15) |
InChIキー |
HYYNUVMAJHYKCM-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2=C1C=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



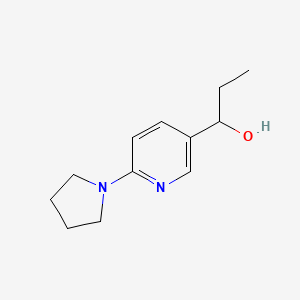
![4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11797619.png)

![DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11797629.png)
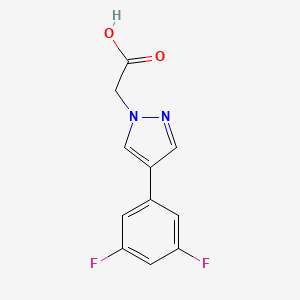
![4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11797643.png)
